molecular formula C15H13ClN4O2 B11155940 1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11155940
M. Wt: 316.74 g/mol
InChI Key: RFNUVHSKLDCYHK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea
  • 1-(4-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
  • 1-(4-chlorophenyl)methylpyrrolidin-3-ol

Uniqueness

1-(4-chlorophenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2/c16-11-2-4-12(5-3-11)20-9-10(8-13(20)21)14(22)19-15-17-6-1-7-18-15/h1-7,10H,8-9H2,(H,17,18,19,22)

InChI Key

RFNUVHSKLDCYHK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CC=N3

Origin of Product

United States

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